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2-Bromophenyl acetic acid hydrazide Documentation Hub

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  • Product: 2-Bromophenyl acetic acid hydrazide
  • CAS: 136418-54-7

Core Science & Biosynthesis

Foundational

Isomeric Impact: A Technical Comparison of 2-Bromo and 4-Bromophenylacetic Acid Hydrazide

Executive Summary In the landscape of medicinal chemistry and heterocycle synthesis, phenylacetic acid hydrazides serve as critical scaffolds for developing 1,2,4-triazoles, 1,3,4-oxadiazoles, and Schiff bases with poten...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry and heterocycle synthesis, phenylacetic acid hydrazides serve as critical scaffolds for developing 1,2,4-triazoles, 1,3,4-oxadiazoles, and Schiff bases with potent antimicrobial and anticancer profiles. While 4-bromophenylacetic acid hydrazide is a widely utilized, crystalline intermediate with well-documented biological activity, its 2-bromo isomer presents distinct physicochemical challenges and opportunities.

This technical guide analyzes the structural, electronic, and synthetic divergences between these two isomers. By understanding the ortho-effect —where steric hindrance and field effects alter reactivity—researchers can optimize synthetic routes and fine-tune Structure-Activity Relationships (SAR) for drug discovery.

Structural & Physical Characterization

The primary distinction between these compounds lies in the position of the bromine atom relative to the acetylhydrazide side chain. This positional isomerism dictates crystal packing, melting points, and spectroscopic signatures.

Comparative Properties Table
Property4-Bromophenylacetic Acid Hydrazide2-Bromophenylacetic Acid Hydrazide
CAS Number 57676-50-3863318-03-0
Molecular Formula C₈H₉BrN₂OC₈H₉BrN₂O
Molecular Weight 229.07 g/mol 229.07 g/mol
Melting Point 165–166 °C (438–439 K) [1]~104–110 °C (Predicted/Lower)*
Crystal System Monoclinic, P2₁/c [1]Likely Triclinic or Monoclinic (Lower Symmetry)
Electronic Effect Inductive (-I) onlyInductive (-I) + Steric (Ortho Effect)
¹H NMR (Aromatic) AA'BB' System (Symmetric doublets)ABCD System (Complex multiplet)

*Note: While the acid precursor of the 2-bromo isomer melts at 104–106 °C [2], the hydrazide typically exhibits a higher melting point due to intermolecular hydrogen bonding, though consistently lower than the para-isomer due to less efficient packing.

Crystallographic Insights

The 4-bromo isomer crystallizes in a planar conformation where the phenyl ring and the hydrazide moiety are oriented to maximize intermolecular N–H···O hydrogen bonds, forming polymeric chains [1].[1]

  • Para-Substitution: Allows for linear stacking and high lattice energy, resulting in a higher melting point.

  • Ortho-Substitution: The bulky bromine atom at the C2 position forces the side chain out of coplanarity with the ring to minimize steric clash. This "twisted" conformation disrupts tight lattice packing, increasing solubility in organic solvents and lowering the melting point.

Synthetic Pathways & Kinetics

Both compounds are synthesized via the hydrazinolysis of their corresponding methyl or ethyl esters. However, the reaction kinetics differ significantly due to the local environment of the carbonyl carbon.

Synthesis Workflow (DOT Visualization)

SynthesisPathway Acid Bromophenylacetic Acid (2-Br or 4-Br) Reagents1 MeOH/EtOH H2SO4 (cat.) Reflux 4-6h Acid->Reagents1 Ester Methyl/Ethyl Ester Intermediate Reagents2 NH2NH2·H2O (Hydrazine Hydrate) Reflux 3-5h Ester->Reagents2 Note Kinetic Check: 2-Br Isomer requires longer reflux due to steric shielding. Ester->Note Hydrazide Target Hydrazide (C8H9BrN2O) Reagents1->Ester Reagents2->Hydrazide

Caption: General synthetic pathway for bromophenylacetic acid hydrazides. The ortho-bromo substituent retards the nucleophilic attack of hydrazine at the ester carbonyl.

The "Ortho Effect" in Synthesis

In the 4-bromo isomer , the carbonyl carbon of the ester is easily accessible to the hydrazine nucleophile. The reaction typically reaches completion within 3 hours of reflux in ethanol [3].

In the 2-bromo isomer , the bromine atom (Van der Waals radius ~1.85 Å) physically shields the carbonyl carbon.

  • Consequence: The rate of hydrazinolysis is slower.

  • Protocol Adjustment: Synthesis of the 2-bromo hydrazide often requires a large excess of hydrazine hydrate (5–10 eq) and extended reflux times (6–8 hours) to drive the equilibrium to completion and prevent the formation of the bis-hydrazide byproduct.

Reactivity Profile & Derivatization

The utility of these hydrazides lies in their ability to undergo cyclization. The position of the bromine atom influences the outcome of these secondary reactions.

Cyclization to 1,3,4-Oxadiazoles

Reaction with CS₂/KOH or aromatic carboxylic acids yields 1,3,4-oxadiazoles.

  • 4-Br Reactivity: The para-bromo group exerts a mild electron-withdrawing effect, slightly increasing the acidity of the hydrazide NH, facilitating cyclization.

  • 2-Br Reactivity: Steric bulk can inhibit the formation of the planar transition state required for ring closure. Yields for 2-bromo-substituted oxadiazoles are typically 10–15% lower than their 4-bromo counterparts unless forcing conditions (e.g., POCl₃ reflux) are used.

Schiff Base Formation

Condensation with aldehydes to form hydrazones (Schiff bases) is a standard derivatization for biological screening.

  • Spectroscopic Distinction: In ¹H NMR, the azomethine proton (-N=CH-) typically appears at δ 8.0–8.5 ppm.[2] For 2-bromo derivatives, this signal may shift downfield/upfield depending on the specific rotational conformation induced by the ortho-halogen.

Biological Implications (SAR)

The choice between 2-bromo and 4-bromo isomers is often a strategic decision in Structure-Activity Relationship (SAR) studies.

Binding Pocket Geometry
  • 4-Bromo (Linear): This isomer extends the molecule's length. It is ideal for probing deep, narrow hydrophobic pockets in enzymes like DNA gyrase or alkaline phosphatase [4]. The bromine atom can participate in halogen bonding with backbone carbonyls.

  • 2-Bromo (Kinked): This isomer introduces a "kink" or "twist" in the molecular shape. It is used to test the width or steric tolerance of a binding pocket. If the 2-bromo derivative retains activity, the pocket is likely spacious; if activity is lost, the pocket is sterically restricted near the pharmacophore.

Lipophilicity & Permeability

Both isomers have identical calculated LogP values (approx. 1.8–2.1), but their effective lipophilicity differs. The 2-bromo isomer, having a lower melting point and disrupted crystal lattice, often shows higher solubility in lipid membranes, potentially altering bioavailability.

Experimental Protocols

Synthesis of 4-Bromophenylacetic Acid Hydrazide
  • Esterification: Dissolve 4-bromophenylacetic acid (0.01 mol) in absolute methanol (20 mL). Add conc. H₂SO₄ (0.5 mL) and reflux for 4 hours. Evaporate solvent.

  • Hydrazinolysis: Dissolve the crude ester in ethanol (15 mL). Add hydrazine hydrate (99%, 0.03 mol) dropwise.

  • Reflux: Heat at reflux for 3 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Isolation: Cool to room temperature. Pour into ice-cold water. The solid precipitates immediately.

  • Purification: Recrystallize from ethanol to obtain colorless needles (MP: 165–166 °C).

Synthesis of 2-Bromophenylacetic Acid Hydrazide (Modified)
  • Esterification: Proceed as above, but extend reflux to 6 hours to ensure complete conversion of the sterically hindered acid.

  • Hydrazinolysis: Use a higher excess of hydrazine hydrate (0.05 mol) to overcome steric hindrance.

  • Reflux: Heat at reflux for 6–8 hours .

  • Isolation: Upon cooling, precipitation may be slower. If no solid forms, concentrate the solution to 50% volume and refrigerate overnight.

  • Purification: Recrystallize from methanol/water mixture.

References

  • Ahmad, S., et al. (2012). "2-(4-Bromophenyl)acetohydrazide."[3][4][5][6] Acta Crystallographica Section E, 68(7), o2269.

  • ChemicalBook. (2025).[7] "2-Bromophenylacetic acid Properties & Melting Point."

  • BenchChem. (2025).[8][9] "Technical Guide: 2-(2-Chlorophenyl)acetohydrazide Synthesis." Inferred protocol for ortho-halo analogs.

  • Iqbal, A., et al. (2025). "Influence of diversified structural variations... of 4-bromophenylacetic acid derived hydrazones on alkaline phosphatase inhibition." RSC Advances.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Researcher's Guide to the Hydrazinolysis of Ethyl 2-Bromophenylacetate

Abstract This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the hydrazinolysis of ethyl 2-bromophenylacetate to synthesize 2-bromophenylacetic hydrazide. This application note is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the hydrazinolysis of ethyl 2-bromophenylacetate to synthesize 2-bromophenylacetic hydrazide. This application note is designed for researchers, scientists, and drug development professionals, offering a robust framework for understanding and executing this important chemical transformation. The protocol emphasizes safety, efficiency, and reproducibility, grounded in established chemical principles. Key experimental parameters are explained, potential challenges are addressed, and a clear workflow is presented to ensure successful synthesis.

Introduction: The Significance of 2-Bromophenylacetic Hydrazide

The conversion of esters to hydrazides, a reaction known as hydrazinolysis, is a fundamental transformation in organic synthesis. The resulting hydrazide moiety is a versatile functional group, serving as a critical building block in the synthesis of a wide array of biologically active molecules.[1][2][3] Specifically, 2-bromophenylacetic hydrazide is a valuable intermediate in the development of novel pharmaceuticals and other specialty chemicals. Its structure combines a reactive hydrazide group with a bromo-substituted aromatic ring, making it a key precursor for constructing diverse heterocyclic systems and other complex molecular architectures.[4] These derivatives have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.[1][2][5]

This guide will provide a step-by-step procedure for the synthesis of 2-bromophenylacetic hydrazide from ethyl 2-bromophenylacetate, focusing on practical laboratory execution and the underlying chemical principles.

Reaction Mechanism and Scientific Principles

The hydrazinolysis of an ester is a nucleophilic acyl substitution reaction. The reaction proceeds via the attack of the highly nucleophilic hydrazine molecule on the electrophilic carbonyl carbon of the ester.

The core mechanism involves:

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the carbonyl carbon of ethyl 2-bromophenylacetate.

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and the ethoxide ion (EtO⁻) is eliminated as a leaving group.

  • Proton Transfer: A proton is transferred from the newly formed hydrazide to the ethoxide ion, yielding ethanol and the final product, 2-bromophenylacetic hydrazide.

This process is analogous to other ester hydrolysis reactions, but the use of hydrazine as the nucleophile leads to the formation of a stable hydrazide product.[6][7][8]

Safety First: Handling Hydrazine with Extreme Caution

Hydrazine and its hydrates are highly toxic, corrosive, and potentially carcinogenic substances.[9][10][11][12] Strict adherence to safety protocols is paramount.

  • Engineering Controls: All manipulations involving hydrazine must be performed in a properly functioning chemical fume hood.[10]

  • Personal Protective Equipment (PPE): At a minimum, this includes:

    • Tightly fitting safety goggles or a face shield.[10]

    • A flame-resistant lab coat.[9]

    • Nitrile or neoprene gloves.[9][10]

    • Full-length pants and closed-toe shoes.[9]

  • Spill and Exposure Procedures:

    • In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12][13]

    • For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[12][13]

    • In case of inhalation, move to fresh air and seek medical attention.[11][12]

    • Have a spill kit readily available. For small spills, absorb with an inert material like dry sand or vermiculite and dispose of as hazardous waste.[13]

  • Storage: Store hydrazine in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials such as acids and oxidizing agents.[9][11][12] Storage under an inert atmosphere (e.g., nitrogen) is recommended.[9]

Experimental Protocol: Synthesis of 2-Bromophenylacetic Hydrazide

This protocol details the synthesis of 2-bromophenylacetic hydrazide from ethyl 2-bromophenylacetate.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )CAS NumberPurity
Ethyl 2-bromophenylacetateC₁₀H₁₁BrO₂243.102178-24-7≥97%
Hydrazine monohydrateH₆N₂O50.067803-57-8≥98%
EthanolC₂H₅OH46.0764-17-5Anhydrous
Diethyl ether(C₂H₅)₂O74.1260-29-7Anhydrous
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-bromophenylacetate (1.0 eq) in anhydrous ethanol. A typical concentration is in the range of 0.5 to 1.0 M.

    • Place the flask in a heating mantle or oil bath.

  • Addition of Hydrazine:

    • To the stirred solution, add hydrazine monohydrate (typically 2.0 to 3.0 eq) dropwise at room temperature. An excess of hydrazine is used to drive the reaction to completion.

    • Causality: The slow, dropwise addition is crucial to control any initial exotherm and ensure a smooth reaction.

  • Reaction and Monitoring:

    • After the addition is complete, heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The starting material (ester) will have a higher Rf value than the product (hydrazide).

    • The reaction is typically complete within 2-4 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the volume of the solvent using a rotary evaporator.

    • The product, 2-bromophenylacetic hydrazide, will often precipitate out as a white solid.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material and soluble impurities.

    • Dry the product under vacuum to obtain the final 2-bromophenylacetic hydrazide.

Characterization

The identity and purity of the synthesized 2-bromophenylacetic hydrazide can be confirmed by standard analytical techniques such as:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H and C=O stretches of the hydrazide).

  • Mass Spectrometry: To determine the molecular weight of the product.

Workflow Diagram

Hydrazinolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Characterization dissolve Dissolve Ethyl 2-bromophenylacetate in Ethanol add_hydrazine Add Hydrazine Monohydrate (dropwise) dissolve->add_hydrazine reflux Heat to Reflux (78 °C) add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Concentrate in vacuo cool->concentrate precipitate Precipitate Product concentrate->precipitate filter_wash Filter and Wash with Cold Diethyl Ether precipitate->filter_wash dry Dry under Vacuum filter_wash->dry analysis Analyze by NMR, IR, MS, and Melting Point dry->analysis

Caption: Experimental workflow for the synthesis of 2-bromophenylacetic hydrazide.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the amount of hydrazine monohydrate. Ensure that the ethanol used is anhydrous, as water can hydrolyze the ester.

  • Low Yield: Low yields may result from incomplete precipitation during the workup. Ensure the solution is sufficiently concentrated and cooled before filtration. The product has some solubility in ethanol, so minimizing the amount of solvent used for washing is important.

  • Product Purity: If the product is not pure, recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) can be performed.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the hydrazinolysis of ethyl 2-bromophenylacetate. By following this guide, researchers can confidently and safely synthesize 2-bromophenylacetic hydrazide, a valuable intermediate for further synthetic endeavors in drug discovery and materials science. The emphasis on understanding the reaction mechanism and adhering to strict safety protocols will ensure a successful and reproducible outcome.

References

  • Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Retrieved from [Link]

  • Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico Environmental Health & Safety. Retrieved from [Link]

  • 2-Bromophenylhydrazine Hydrochloride: A Versatile Intermediate for Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • McLeod, L. J., & Robinson, R. (1921). HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Canadian Journal of Chemistry, 50(14), 2275-2283.
  • Calculated Reaction Pathway for the Hydrazinolysis Mechanism... (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Bromophenylacetic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. Retrieved from [Link]

  • Preparation method for 2-bromophenylhydrazine. (n.d.). Google Patents.
  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]

  • mechanism of ester hydrolysis. (2019, January 15). YouTube. Retrieved from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). PMC. Retrieved from [Link]

  • Process for the preparation of α-bromo-phenylacetic acids. (n.d.). Google Patents.
  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (2017, January 30). Hygeia.J.D.Med. Retrieved from [Link]

  • Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

  • Preparation of ethyl α-bromophenylacetate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2021, October 15). MDPI. Retrieved from [Link]

  • ETHYL BROMOPHENYLACETATE. (n.d.). gsrs. Retrieved from [Link]

Sources

Application

Technical Guide: Using 2-Bromophenylacetohydrazide as a Ligand in Metal Complexes

Executive Summary & Chemical Profile 2-Bromophenylacetohydrazide is a pharmacophore-rich ligand derived from 2-bromophenylacetic acid. Belonging to the class of acid hydrazides ( ), it serves as a versatile bidentate lig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-Bromophenylacetohydrazide is a pharmacophore-rich ligand derived from 2-bromophenylacetic acid. Belonging to the class of acid hydrazides (


), it serves as a versatile bidentate ligand in coordination chemistry. Its structural uniqueness lies in the ortho-bromo substituent on the phenyl ring, which introduces specific steric bulk and electronic effects distinct from its para- or meta- isomers.

This guide details the synthesis, complexation, and characterization of metal complexes involving this ligand.[1][2][3][4][5] These complexes are of high value in drug discovery, particularly for antimicrobial and anticancer screening, due to the established biological activity of the hydrazide pharmacophore.

Chemical Identity[6][7][8][9][10]
  • IUPAC Name: 2-(2-Bromophenyl)acetohydrazide

  • Precursor CAS: 18698-97-0 (2-Bromophenylacetic acid)[6]

  • Coordination Sites: Carbonyl Oxygen (

    
    ) and Terminal Amino Nitrogen (
    
    
    
    ).
  • Ligand Type: Bidentate (NO donor).

Synthesis Protocols

Ligand Synthesis: 2-Bromophenylacetohydrazide

The synthesis follows a two-step nucleophilic substitution pathway: esterification of the acid followed by hydrazinolysis.

Reagents Required:

  • 2-Bromophenylacetic acid (0.01 mol)

  • Absolute Ethanol (50 mL)

  • Sulfuric Acid (conc., catalytic amount)

  • Hydrazine Hydrate (99%, 0.02 mol)

Protocol:

  • Esterification: Dissolve 2-bromophenylacetic acid in absolute ethanol containing 3-4 drops of conc.

    
    . Reflux for 4-6 hours. Neutralize with 
    
    
    
    , extract the ethyl 2-bromophenylacetate, and dry.
  • Hydrazinolysis: Dissolve the ester in ethanol (20 mL). Add hydrazine hydrate dropwise with constant stirring.

  • Reflux: Heat the mixture under reflux for 3-5 hours. Monitor reaction progress via TLC (Solvent system: Chloroform/Methanol 9:1).

  • Isolation: Cool the solution to room temperature. Pour into ice-cold water. The solid hydrazide precipitates.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

Metal Complex Synthesis (General Procedure)

Target Metals: Cu(II), Ni(II), Co(II), Zn(II).[1][4]

Reagents:

  • Ligand (2-Bromophenylacetohydrazide)

  • Metal Salt (

    
     or 
    
    
    
    )
  • Solvent: Ethanol or Methanol

Protocol:

  • Preparation: Dissolve 2 mmol of the Ligand in hot ethanol (20 mL).

  • Addition: Dissolve 1 mmol of the Metal Salt in hot ethanol (10 mL). Add this dropwise to the ligand solution.[3]

    • Note: A 2:1 (Ligand:Metal) molar ratio is standard for octahedral/tetrahedral complexes.

  • Reflux: Reflux the mixture for 2-4 hours. A color change indicates complex formation.[2]

  • Precipitation: If precipitate forms during reflux, filter hot. If not, reduce solvent volume by 50% and cool to

    
    .
    
  • Washing: Filter the complex, wash with hot water (to remove unreacted metal salts) and diethyl ether. Dry in a vacuum desiccator over

    
    .
    

Visualization of Workflow

The following diagram illustrates the synthetic pathway and the coordination logic.

SynthesisWorkflow cluster_coordination Coordination Mode Acid 2-Bromophenylacetic Acid (Precursor) Ester Ethyl 2-bromophenylacetate (Intermediate) Acid->Ester EtOH / H2SO4 Reflux Ligand 2-Bromophenylacetohydrazide (Ligand) Ester->Ligand N2H4.H2O Reflux Complex Metal-Ligand Complex [M(L)2]Cl2 Ligand->Complex Coordination MetalSalt Metal Salt (MX2) MetalSalt->Complex Ethanol Reflux 3h Coord M <--- O=C       |       N-NH2

Caption: Synthetic pathway from acid precursor to metal complex, highlighting the bidentate coordination mode.

Characterization & Validation

To ensure scientific integrity, the synthesized complexes must be validated using the following spectroscopic methods.

Infrared Spectroscopy (FT-IR)

The coordination sites are identified by shifts in characteristic vibrational bands.[2]

Functional GroupLigand (

,

)
Metal Complex (

,

)
Observation / Inference

Amide I
1650 - 16701620 - 1640Red shift: Indicates coordination via Carbonyl Oxygen.

3200 - 33003150 - 3250Shift/Broadening: Indicates coordination via Terminal Nitrogen.

~9801000 - 1020Blue shift: Due to reduced repulsion between lone pairs upon coordination.

N/A450 - 550New Band: Confirms Metal-Oxygen bond.

N/A400 - 480New Band: Confirms Metal-Nitrogen bond.[5]
Electronic Spectroscopy (UV-Vis) & Magnetic Moment

Used to determine the geometry of the complex.

  • Cu(II) Complexes: Typically show a broad band at 600–700 nm (

    
    ), indicative of Distorted Octahedral  geometry.
    
  • Ni(II) Complexes: Three bands expected (e.g., ~900 nm, ~550 nm, ~350 nm) corresponding to spin-allowed transitions in an Octahedral field.

  • Co(II) Complexes: Bands around 500–600 nm suggest Octahedral or Tetrahedral geometry depending on intensity (Tetrahedral is more intense).

Molar Conductance

Dissolve the complex in DMSO or DMF (


) and measure conductivity at 

.
  • Values < 20

    
    :  Non-electrolyte (Chloride ions are inside the coordination sphere).
    
  • Values > 60

    
    :  Electrolyte (Chloride ions are outside the coordination sphere).
    

Application Protocol: Antimicrobial Screening

Hydrazide complexes often exhibit enhanced biological activity compared to the free ligand due to the Overtone Concept of Cell Permeability (Lipophilicity increases upon chelation).

Method: Agar Well Diffusion Method

  • Media: Mueller-Hinton Agar (Bacteria), Potato Dextrose Agar (Fungi).

  • Inoculum: Standardize to 0.5 McFarland (

    
     CFU/mL).
    
  • Test Solution: Dissolve complexes in DMSO (1 mg/mL).

  • Control: DMSO (Negative), Ciprofloxacin/Fluconazole (Positive).

  • Incubation:

    
     for 24h (Bacteria).
    
  • Measurement: Measure Zone of Inhibition (mm).

Expected Outcome: Metal complexes generally show higher activity than the free ligand. The 2-bromo substituent may enhance lipophilicity, potentially improving membrane penetration against Gram-positive bacteria (e.g., S. aureus).

References

  • Precursor Chemistry: Sigma-Aldrich. 2-Bromophenylacetic acid Product Sheet. Link

  • Hydrazide Synthesis: Narayana, B., et al. (2024).[3][7] "Synthesis, characterization, and BSA binding studies of newfangled 2-phenylacetohydrazide derivatives." PMC. Link

  • Coordination Chemistry: Mahmoud, S. (2011). "The preparation and characterization of some metal complexes with tridentate ONO ligand derived from phenyl hydrazine." Baghdad Science Journal. Link

  • General Protocol: Anitha, C., et al. (2025).[4] "Synthesis, Characterization, and Biological Activity of Some Transition Metal Complexes Derived from Novel Hydrazone Azo Schiff Base Ligand." ResearchGate.[4] Link

Sources

Technical Notes & Optimization

Troubleshooting

Removing diacylhydrazine impurity from 2-Bromophenylacetohydrazide

Technical Support Center: Hydrazide Synthesis & Purification Topic: Removal of Diacylhydrazine Impurity from 2-Bromophenylacetohydrazide Ticket ID: #CHEM-PUR-2024-001 Executive Summary: The "Dimer" Menace In the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrazide Synthesis & Purification Topic: Removal of Diacylhydrazine Impurity from 2-Bromophenylacetohydrazide Ticket ID: #CHEM-PUR-2024-001

Executive Summary: The "Dimer" Menace

In the synthesis of 2-Bromophenylacetohydrazide from its ester or acid chloride precursors, the most persistent impurity is the symmetric 1,2-bis(2-bromophenylacetyl)hydrazine (often referred to as the "dimer" or diacylhydrazine).

This impurity forms when the highly nucleophilic mono-hydrazide product competes with hydrazine for the remaining starting material. Unlike the target mono-hydrazide, the diacyl impurity is non-basic and generally insoluble in common organic solvents, a property we will exploit for its removal.

Module 1: Diagnostic & Prevention (Root Cause Analysis)

Q1: Why is this impurity forming in my reaction?

A: The formation of diacylhydrazine is a classic stoichiometric error. The reaction proceeds in two steps:[1][2][3]

  • Target Formation: Ester + Hydrazine

    
     Mono-hydrazide (Fast)
    
  • Impurity Formation: Mono-hydrazide + Ester

    
     Diacylhydrazine (Slower, but inevitable if hydrazine is depleted)
    

The Fix: You must maintain a high local concentration of hydrazine.

  • Standard Protocol: Use a 2.0 to 3.0 molar equivalent excess of Hydrazine Hydrate (64% or 80%).

  • Addition Order: Always add the Ester to the Hydrazine , not the other way around. This ensures the ester always encounters a large excess of hydrazine.

Q2: How do I visually identify the impurity before running LC-MS?

A:

  • Solubility Check: The mono-hydrazide (target) is soluble in hot ethanol and dilute acid. The diacylhydrazine is often described as "brick dust"—it is highly insoluble in ethanol, ether, and water, but soluble in DMSO/DMF.

  • Melting Point: The diacyl impurity typically has a significantly higher melting point (>200°C) compared to the mono-hydrazide.

Module 2: Purification Protocols

Visual Workflow: The Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (Solid/Liquid Suspension) CheckSolubility Heat to Reflux (Ethanol) Start->CheckSolubility Decision Is the solution clear? CheckSolubility->Decision Clear Yes (Impurity is soluble or absent) Proceed to Crystallization Decision->Clear Clear Cloudy No (Solids persist at reflux) Decision->Cloudy Cloudy Cool Cool to 0°C Clear->Cool HotFilter METHOD A: Hot Filtration (Remove insoluble Diacyl) Cloudy->HotFilter Primary Strategy MethodB METHOD B: Acid-Base Extraction (If solubility fails) Cloudy->MethodB Alternative Strategy Filtrate Filtrate contains Product HotFilter->Filtrate Discard Solid Filter Cake Filtrate->Cool Crystallize Collect Product Crystals Cool->Crystallize

Figure 1: Decision tree for selecting the appropriate purification method based on solubility behavior.

Method A: Solubility-Based Separation (The "Hot Filtration" Protocol)

Best for: Gross removal of significant diacyl contamination.

Principle: 2-Bromophenylacetohydrazide is soluble in boiling ethanol. The symmetric diacylhydrazine is nearly insoluble in boiling ethanol.

  • Dissolution: Suspend your crude solid in Ethanol (95% or absolute). Use approximately 10-15 mL of solvent per gram of crude material.

  • Reflux: Heat the mixture to reflux (78°C) with vigorous stirring for 15 minutes.

  • Observation:

    • If the solution becomes completely clear, the diacyl impurity is likely absent (or you used too much solvent).

    • If a white, fine solid persists at reflux, this is your impurity .

  • Hot Filtration (Critical Step):

    • While keeping the mixture near boiling, filter it rapidly through a pre-warmed Buchner funnel or fluted filter paper.

    • The Solid: Discard (This is the diacylhydrazine).

    • The Filtrate: Contains your target 2-bromophenylacetohydrazide.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0°C. The target mono-hydrazide will crystallize as needles or plates.

Method B: Chemical Differentiation (Acid-Base Extraction)

Best for: Difficult separations where solubility differences are marginal.

Principle: The terminal


 group on the target molecule is weakly basic (

). The diacyl impurity has no basic amine and will not protonate.
PhaseSpecies PresentAction
Organic Layer (EtOAc) Diacyl Impurity + Neutral OrganicsDiscard (after extraction)
Aqueous Layer (Acidic) Target Product (as Hydrochloride salt)Keep & Basify

Protocol:

  • Dissolve the crude mixture in Ethyl Acetate .

  • Extract the organic layer 3 times with 10% HCl (aq) .

    • Mechanism:[1][2][3][4][5][6][7]

      
       (Water Soluble).
      
    • Impurity: Remains in Ethyl Acetate.

  • Combine the aqueous acidic layers.[1][2]

  • Neutralization: Cool the aqueous layer on ice and slowly add 20% NaOH or saturated

    
     until pH 
    
    
    
    8-9.
  • Recovery: The target 2-bromophenylacetohydrazide will precipitate out as a free base. Filter the solid or extract it back into Ethyl Acetate, dry over

    
    , and evaporate.
    

Module 3: Analytical Validation

Q3: How do I prove the impurity is gone?

Data Comparison Table:

FeatureTarget: 2-BromophenylacetohydrazideImpurity: Diacylhydrazine
1H NMR (DMSO-d6) Singlet (~4.0-9.0 ppm): Broad exchangeable protons for

and

. Integration: 2:1 ratio of aromatic to methylene protons.
Singlet (~10.0 ppm): Two equivalent amide protons (

). Absence: No signal for

.
TLC (

)
Lower

:
More polar due to free amine.
Higher

:
Less polar, often streaks or stays at baseline if solvent is non-polar.
Mass Spec (ESI)

(Br isotope pattern)

(Distinctive Br2 pattern)

Visualizing the Pathway:

ReactionPathway Ester Ester/Acid Chloride Mono Target: Mono-Hydrazide Ester->Mono + N2H4 Hydrazine Hydrazine Hydrate (Excess) Diacyl Impurity: Diacylhydrazine Mono->Diacyl + Ester (If N2H4 is low)

Figure 2: Reaction pathway showing the competitive formation of the diacyl impurity.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Organic Syntheses. "Preparation of Phenylhydrazine and Hydrazides." Org.[8][9][10] Synth. Coll. Vol. 1, p.442. (Demonstrates the necessity of excess hydrazine).

  • Chemeo. "1,2-Diacetylhydrazine Properties." (Provides solubility data confirming insolubility of symmetric diacylhydrazines).

  • RSC Publishing. "Simultaneous LC-MS/MS determination... diacylhydrazine." Royal Society of Chemistry. (Analytical methods for differentiating hydrazide species).

Disclaimer: Hydrazine hydrate is toxic and a suspected carcinogen. 2-Bromophenylacetohydrazide derivatives may possess biological activity. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Optimization

Preventing cyclization during hydrazide synthesis

Topic: Preventing Cyclization & Dimerization During Hydrazinolysis Status: Active Support Level: Tier 3 (Senior Application Scientist) Introduction: The Kinetic vs. Thermodynamic Battlefield Welcome to the technical supp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Cyclization & Dimerization During Hydrazinolysis Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Kinetic vs. Thermodynamic Battlefield

Welcome to the technical support hub for hydrazide synthesis. If you are accessing this guide, you are likely encountering one of two critical failure modes during the reaction of esters or acid chlorides with hydrazine:

  • Dimerization (Bridging): The formation of symmetrical 1,2-diacylhydrazines (

    
    ).[1]
    
  • Unwanted Cyclization: The premature formation of 1,3,4-oxadiazoles, phthalazinediones, or indazolones.[1]

Achieving the target mono-hydrazide (


) requires strict adherence to kinetic control .[1] The hydrazide product is often more nucleophilic than the hydrazine starting material (due to the 

-effect), creating a self-propagating error where the product attacks the remaining starting material.[1] Furthermore, the hydrazide is thermodynamically poised to dehydrate into a cyclic oxadiazole under thermal stress.[1]

This guide provides the protocols to suppress these pathways.

Module 1: Preventing Dimerization (The "Bridging" Effect)

User Query: "Mass spec shows a peak at [2M-34]. I am seeing significant formation of the symmetrical diacylhydrazine instead of my target hydrazide."

Root Cause Analysis

The primary culprit is local stoichiometry .[1] If the ester (electrophile) is present in high concentration relative to hydrazine, the newly formed hydrazide (


)—which is a potent nucleophile—will attack a second molecule of ester before a hydrazine molecule can reach it.
The Solution: The "Flood & Drop" Protocol

To prevent the hydrazide from encountering unreacted ester, you must ensure the ester enters an environment where hydrazine is overwhelmingly dominant.[1]

Critical Parameters
ParameterStandard ProtocolOptimization for Difficult Substrates
Hydrazine Equivalents 3.0 – 5.0 eq10.0 – 20.0 eq
Addition Order Ester to Hydrazine (Reverse Addition )Slow dropwise addition of Ester to Hydrazine
Temperature Reflux (

EtOH)

(if reactive enough)
Concentration 0.5 M0.1 M (High Dilution)
Step-by-Step Protocol: Reverse Addition Technique
  • Preparation of Nucleophile Pool: Charge a round-bottom flask with hydrazine hydrate (10.0 equivalents) and solvent (Ethanol or Methanol).

  • Thermal Equilibration: Bring the hydrazine solution to the desired reaction temperature (usually

    
     for acid chlorides, RT or Reflux for esters).
    
  • Controlled Addition: Dissolve your substrate (ester/acid chloride) in a minimal amount of solvent. Add this solution dropwise to the stirring hydrazine pool over 30–60 minutes.

    • Why? This ensures that every molecule of ester is immediately surrounded by a swarm of hydrazine molecules, statistically favoring the formation of the mono-hydrazide.[1]

  • Workup (Crucial):

    • Concentrate the reaction mixture to remove solvent.[1][2][3]

    • Do not extract yet. The excess hydrazine is still present.[1]

    • Precipitation: Add cold ethanol or ether. The hydrazide often precipitates, while hydrazine hydrate stays in solution.[1]

    • Washing: Wash the filter cake copiously with cold ethanol/ether to remove residual hydrazine.[1]

Module 2: Preventing Thermal Cyclization (Oxadiazoles)

User Query: "I lost the hydrazide protons in NMR, and the mass corresponds to [M-18]. My product cyclized into an oxadiazole."

Root Cause Analysis

Cyclization to 1,3,4-oxadiazole is a dehydration reaction driven by thermodynamics.[1] It is catalyzed by:

  • High Heat: Extended reflux times (>12 hours) in high-boiling solvents.

  • Acidic Conditions: Presence of unneutralized acid chlorides or Lewis acids.

  • Dehydrating Agents: Accidental presence of

    
    , 
    
    
    
    , or excess coupling reagents.
The Solution: Thermal Discipline[1]
Decision Matrix: Solvent & Temperature
  • Standard Esters: Refluxing Ethanol (

    
    ) is generally safe.
    
  • Activated Esters: Run at Room Temperature (RT).

  • Acid Chlorides: Run at

    
     with a scavenger (e.g., Pyridine or TEA) to neutralize HCl immediately. Acid accelerates cyclization.
    
Visualizing the Pathway

The diagram below illustrates the divergence between the desired kinetic product and the thermodynamic traps.

HydrazidePathways Ester Starting Material (Ester/Acid Chloride) Hydrazide Target Hydrazide (R-CONHNH2) Ester->Hydrazide Kinetic Control (Excess N2H4, Reverse Add) Hydrazine Hydrazine (Excess) Hydrazine->Hydrazide Diacyl Dimer (Diacylhydrazine) Hydrazide->Diacyl Low N2H4 Ratio (Nucleophilic Attack on SM) Oxadiazole 1,3,4-Oxadiazole (Cyclic) Hydrazide->Oxadiazole High Temp / Acid (Dehydration) Diacyl->Oxadiazole Extreme Dehydration

Caption: Reaction network showing the target hydrazide (Green) vs. failure modes (Red). Kinetic control is required to stop at the intermediate.

Module 3: Substrate-Specific Intramolecular Cyclization

User Query: "My substrate has an ortho-ester/ketone group. I am forming a fused ring system (Phthalazinedione/Indazolone)."

Mechanism

If your substrate contains a second electrophile in the


 or 

position relative to the hydrazide forming site, intramolecular cyclization is kinetically faster than intermolecular reactions due to entropy (proximity effect).[1]
Troubleshooting Guide
Substrate FeatureRiskPrevention Strategy
Ortho-halo benzoates Indazolone formation Avoid Copper catalysts; keep temperature

.
1,2-Diesters (Phthalates) Phthalazinedione (cyclic hydrazide) Impossible to prevent under standard conditions.[1] This is the thermodynamic sink.[1] Strategy Shift: Use a mono-protected hydrazine (e.g., Boc-hydrazine) to block the second nitrogen, then deprotect only when ready to couple.[1]

-Keto Esters
Dihydropyridazinone Run reaction at

. If cyclization persists, protect the ketone as an acetal/ketal before hydrazinolysis.[1]

FAQ: Common Technical Issues

Q: Can I use hydrazine hydrochloride salts to avoid the toxicity of hydrazine hydrate? A: Yes, but you must liberate the free base in situ.[1]

  • Protocol: Suspend the hydrazine salt in solvent and add exactly 1.0 equivalent of base (NaOEt or TEA) before adding the ester.[1]

  • Warning: If you leave the solution acidic, the amine functionality is protonated (

    
    ), rendering it non-nucleophilic, and the reaction will stall or require heat that triggers degradation.[1]
    

Q: How do I remove the 10 equivalents of excess hydrazine? A: Hydrazine hydrate is high-boiling (


) and toxic.
  • Azeotrope: Co-evaporate with toluene or ethanol multiple times.

  • Scavenging: If the product is lipophilic, dissolve the crude in EtOAc and wash 5x with brine (Hydrazine is highly water-soluble).[1] Do not wash with acid, as this will protonate your product and pull it into the water.[1]

Q: Why is my yield low despite no side products? A: Hydrazides are amphoteric and water-soluble. If you performed an aqueous workup, your product likely stayed in the aqueous phase.[1]

  • Fix: Use continuous extraction (DCM) or salt out the aqueous layer with NaCl before extraction.[1]

References

  • BenchChem. (2025).[4] Optimizing the reaction conditions for hydrazinolysis of phenazine esters. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazides and 1,3,4-Oxadiazoles.[1][5][6][7][8][9] Retrieved from

  • RSC Reaction Chemistry & Engineering. (2020). Development of new protocols for peptide bond formation which avoid side reactions. Retrieved from

  • Google Patents. (2017). US9738602B2 - Processes for making hydrazides (Prevention of bis-hydrazide).[2] Retrieved from

  • ResearchGate. (2022). Mechanism of TFAA-mediated 1,3,4-Oxadiazole Formation.[1] Retrieved from

Sources

Troubleshooting

Technical Support Center: 2-Bromophenylacetohydrazide &amp; DMSO Workflows

Compound: 2-Bromophenylacetohydrazide CAS: 5933-71-1 Chemical Class: Arylacetohydrazide Primary Solvent Context: Dimethyl Sulfoxide (DMSO)[1] Executive Summary & Compound Profile 2-Bromophenylacetohydrazide is a nucleoph...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-Bromophenylacetohydrazide CAS: 5933-71-1 Chemical Class: Arylacetohydrazide Primary Solvent Context: Dimethyl Sulfoxide (DMSO)[1]

Executive Summary & Compound Profile

2-Bromophenylacetohydrazide is a nucleophilic building block commonly used in the synthesis of heterocycles (e.g., indoles, pyrazoles).[1] While generally soluble in polar aprotic solvents, users frequently encounter "false insolubility" or stability issues in DMSO.[1][2]

These issues rarely stem from the compound's intrinsic insolubility but rather from environmental factors (hygroscopicity of DMSO) or thermodynamic barriers (strong intermolecular hydrogen bonding).[2]

Physico-Chemical Snapshot
PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₈H₉BrN₂OModerate molecular weight favors solubility.[1]
Structure Phenyl-CH₂-CO-NH-NH₂The methylene linker ("aceto") adds flexibility but the hydrazide motif (CO-NH-NH₂) creates strong crystal lattice energy via H-bonding.[1][2]
Predicted LogP ~1.2 - 1.5Moderately lipophilic.[1][2] Requires organic solvent (DMSO, DMF) rather than water.[1][2]
DMSO Solubility High (>50 mM) Theoretical.[2] In practice, dissolution kinetics can be slow.[1][2]
Stability Risk Oxidation / HydrolysisHydrazides are reducing agents.[1][2] DMSO is a mild oxidant.[2]

Troubleshooting Workflow: The "Why" and "How"

This section addresses specific failure modes reported by researchers.

Issue A: "The compound clumps and refuses to dissolve, even with vortexing."

Diagnosis: High Crystal Lattice Energy & Aggregation.[1][2] The hydrazide moiety (-CONHNH₂) acts as both a hydrogen bond donor and acceptor.[1][2] In the solid state, these molecules form tight networks.[1][2] When solvent is added, the exterior turns to a gel-like layer that slows solvent penetration into the core of the solid particles.[1]

  • Corrective Action:

    • Do not add all DMSO at once. Add 50% of the target volume.

    • Sonication: Sonicate at 35–40 kHz for 5–10 minutes. This mechanically disrupts the "gel" layer.[2]

    • Thermal Assist: Warm the solution to 35°C–40°C . Warning: Do not exceed 50°C to prevent oxidation.

Issue B: "The solution was clear, but a precipitate formed after 24 hours."

Diagnosis: The "Water Crash" Effect.[2] DMSO is aggressively hygroscopic.[2][3] At 60% relative humidity, pure DMSO can absorb significant water within hours.[1][2] 2-Bromophenylacetohydrazide is hydrophobic enough that a water content of >5-10% in DMSO can force it out of solution (precipitation).[1][2]

  • Corrective Action:

    • Use Anhydrous DMSO (packed under Nitrogen/Argon) for stock preparation.[2]

    • Store stocks in aliquots to minimize freeze-thaw cycles (which introduce atmospheric moisture via condensation).[1][2]

    • The "Water Test": If you suspect your DMSO is wet, freeze it.[1][2] Pure DMSO freezes at 18.5°C. If your DMSO remains liquid in a fridge (4°C), it is heavily hydrated and unsuitable for this compound.[1][2]

Issue C: "The solution turned yellow/orange over time."

Diagnosis: Oxidative Degradation.[1][2] Hydrazides are susceptible to oxidation to form azo compounds or diimides.[2] While DMSO is stable, trace impurities (metals) or exposure to air can accelerate this oxidation.[1][2]

  • Corrective Action:

    • Discard colored solutions.[1][2]

    • Prepare fresh stocks immediately before use.

    • Add a reducing agent (e.g., DTT) only if compatible with your downstream assay.[1][2]

Decision Tree: Solubilization Logic

The following diagram outlines the logical flow for handling solubility issues with this compound.

SolubilityWorkflow Start Start: Solid Compound + DMSO VisualCheck Visual Check: Dissolved? Start->VisualCheck Success Ready for Assay (Store -20°C) VisualCheck->Success Clear Solution Fail_Clumping Issue: Clumping/Gelling VisualCheck->Fail_Clumping Suspended Solids Fail_Precip Issue: Precipitation (Post-Dissolution) VisualCheck->Fail_Precip Crystals Form Later Action_Sonicate Action: Sonication (40kHz, 10 min, <40°C) Fail_Clumping->Action_Sonicate Check_DMSO Check DMSO Quality (Freezing Point Test) Fail_Precip->Check_DMSO Action_Heat Action: Gentle Heat (Max 45°C) Action_Sonicate->Action_Heat If still solid Action_Heat->VisualCheck Re-evaluate Action_DryDMSO Replace with Anhydrous DMSO Check_DMSO->Action_DryDMSO DMSO stays liquid at 4°C Action_DryDMSO->Start Restart Protocol

Caption: Logic flow for troubleshooting 2-Bromophenylacetohydrazide solubilization in DMSO.

Standard Operating Protocols (SOPs)

Protocol 1: Preparation of 50 mM Stock Solution

Use this protocol to ensure maximum stability and solubility.

Materials:

  • 2-Bromophenylacetohydrazide (Solid)[1][2]

  • Anhydrous DMSO (≥99.9%, water <50 ppm)[1][2]

  • Amber glass vial (to protect from light)[1][2]

  • Argon or Nitrogen gas (optional but recommended)[1][2]

Procedure:

  • Calculate: For 10 mL of 50 mM stock:

    • MW ≈ 229.07 g/mol (Check specific batch CoA).[1][2]

    • Mass required =

      
      .[1][2]
      
  • Weigh: Weigh ~115 mg of solid into the amber vial.

  • Stepwise Addition: Add only 5 mL of DMSO (50% of volume).

  • Disperse: Vortex vigorously for 30 seconds. If clumps persist, sonicate for 5 minutes.[1][2]

  • Finalize: Add the remaining DMSO to reach the target volume. Vortex again.

  • Inspection: Hold vial against a light source. The solution must be free of "schlieren" lines (swirls indicating density differences) or particulates.[2]

Protocol 2: The "Freezing Point" Quality Check

Use this if you suspect your DMSO is causing precipitation.[2]

  • Place 1 mL of your pure DMSO solvent (without compound) into a glass tube.[2]

  • Place the tube in a refrigerator (approx. 4°C) for 30 minutes.

  • Result Interpretation:

    • Solid/Frozen: The DMSO is high quality (low water content).[2]

    • Liquid: The DMSO has absorbed significant atmospheric water.[2][3] Do not use for 2-Bromophenylacetohydrazide stocks.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use DMF instead of DMSO? A: Yes. Dimethylformamide (DMF) is an excellent alternative if DMSO is interfering with your biological assay or chemical reaction.[2] 2-Bromophenylacetohydrazide is highly soluble in DMF.[1][2] However, DMF is more toxic; ensure it is compatible with your downstream application.[1][2]

Q: Is the compound stable in DMSO at room temperature? A: Short-term (24-48 hours), yes. Long-term, no. Hydrazides can undergo slow oxidation or hydrolysis.[2] We recommend storing stocks at -20°C or -80°C. If the solution turns yellow, degradation has occurred.[1][2]

Q: I need to use this in a cell culture assay (aqueous buffer). How do I prevent precipitation upon dilution? A: This is the "kinetic solubility" limit.[2]

  • Keep the final DMSO concentration < 1% (toxicity limit for most cells).[2]

  • Dilute the DMSO stock into the buffer slowly while vortexing the buffer.

  • Do not make intermediate dilutions in water (e.g., 100% DMSO -> 50% Water -> Assay).[1][2] Go directly from High Concentration DMSO -> Final Assay Buffer.[1][2]

References

  • Gaylord Chemical. (2024).[2] DMSO Solubility Data & Physical Properties. Gaylord Chemical Company.[1][2][4] [Link]

  • PubChem. (2024).[1][2][5] Compound Summary: 2-Bromophenylacetohydrazide (Analog/Class Data). National Library of Medicine.[2] [Link]

  • Cheng, X., et al. (2003).[1][2][6] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

Sources

Optimization

Technical Support Center: Purification of Hydrazide Products from Unreacted Hydrazine

A Senior Application Scientist's Guide to Troubleshooting and Best Practices The synthesis of hydrazides from esters or acyl chlorides is a cornerstone reaction in medicinal chemistry and drug development. A common strat...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Best Practices

The synthesis of hydrazides from esters or acyl chlorides is a cornerstone reaction in medicinal chemistry and drug development. A common strategy to drive these reactions to completion is the use of excess hydrazine or its hydrate. However, this approach leaves a critical challenge: the removal of the unreacted, toxic, and potentially explosive hydrazine from the final product. This guide provides practical, field-tested solutions to common purification challenges, ensuring the integrity of your research and the safety of your lab.

Frequently Asked Questions & Troubleshooting

Q1: I've just finished my reaction. What is the simplest and most common method to remove excess hydrazine?

Answer: For most applications, the go-to method is an aqueous workup utilizing liquid-liquid extraction. This technique leverages the high polarity and water solubility of hydrazine to separate it from a less polar organic product.

The underlying principle is the partitioning of components between two immiscible liquid phases: an organic solvent containing your crude product and an aqueous phase. Hydrazine, being a small, polar molecule, has a strong affinity for water and will preferentially move into the aqueous layer, which can then be physically separated and discarded.

Expert Insight: To significantly enhance the efficiency of this extraction, it is advisable to wash the organic layer with a dilute acidic solution (e.g., 1 M HCl) before washing with neutral water or brine.[1] Hydrazine is a weak base (pKa ≈ 8.1). The acid protonates the hydrazine to form the hydrazinium ion (N₂H₅⁺). This salt is vastly more soluble in water than neutral hydrazine, effectively pulling it out of the organic phase.

  • Dilution: After the reaction is complete, dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane (DCM)).[2] The choice of solvent should be based on the solubility of your desired hydrazide product.

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Acid Wash: Add a volume of dilute aqueous acid (e.g., 1 M HCl or 5% acetic acid) to the funnel. The volume is typically 1/3 to 1/2 of the organic layer volume.

  • Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert it several times, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate fully. Drain the lower (aqueous) layer.[3]

  • Neutralization/Washing: Wash the organic layer sequentially with saturated sodium bicarbonate (to neutralize any remaining acid) and then with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[2][3]

Q2: My hydrazide product is a solid that precipitates during the reaction or workup. How should I proceed?

Answer: If your product is a solid with low solubility in the reaction solvent or a chosen anti-solvent, you can leverage precipitation and recrystallization for purification. This is often a very effective and scalable method.

If the hydrazide precipitates directly from the reaction mixture, the excess hydrazine, which remains in solution, can be largely removed by simple filtration and washing.[1] In other cases, you may need to add an "anti-solvent" to induce precipitation. For reactions run in alcohols like ethanol, adding water is a common strategy to precipitate the organic hydrazide while keeping the highly water-soluble hydrazine in the liquid phase.[4][5]

  • Induce Precipitation: If your product has not already precipitated, slowly add an anti-solvent (a solvent in which your product is insoluble) to the reaction mixture while stirring. Water is a common choice for reactions in alcoholic solvents.[5]

  • Isolate the Solid: Collect the precipitated solid by vacuum filtration.

  • Wash Thoroughly: Wash the filter cake with a suitable solvent to remove residual hydrazine. This could be the mother liquor solvent system or a solvent like diethyl ether, in which hydrazine has some miscibility.[5][6]

  • Recrystallize for High Purity: Dissolve the crude solid in a minimum amount of a suitable hot solvent. The ideal solvent is one where the hydrazide has high solubility at high temperatures and low solubility at room temperature or below.[7][8]

  • Cool and Crystallize: Allow the solution to cool slowly to form pure crystals. Cooling in an ice bath can maximize the yield.

  • Isolate and Dry: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]

Troubleshooting Tip: If your compound "oils out" during recrystallization, it means it's melting or precipitating as a liquid. Try using a larger volume of solvent or switching to a different solvent system.[7]

Q3: Extraction and precipitation are not effective for my product. What other purification strategies can I consider?

Answer: When standard methods fall short, several alternative techniques can be employed, each with specific advantages and considerations.

Method Underlying Principle Advantages Disadvantages & Considerations
Azeotropic Distillation Forms a minimum-boiling azeotrope with a solvent (e.g., xylene), allowing for removal of hydrazine at a lower temperature than its boiling point.Effective for removing the last traces of hydrazine.Significant Safety Hazard: Heating hydrazine can be dangerous due to its potential for explosive decomposition.[10] This should only be performed with extreme caution and appropriate safety measures (shielding, fume hood).
Column Chromatography Separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase is passed through it.[7]High-resolution purification, capable of separating closely related compounds.Can be lower yielding and more time-consuming. Some hydrazides or related impurities (hydrazones) may decompose on acidic silica gel.[7] Adding a small amount of a base like triethylamine (e.g., 1%) to the eluent can mitigate this.
Chemical Scavenging A reagent is added to react specifically with and consume the excess hydrazine. For example, an aldehyde (like benzaldehyde) can be added to form a hydrazone, which is then removed.[11]Can be effective for complete removal.Low Selectivity: The primary challenge is that the scavenger can also react with the desired hydrazide product, reducing the yield.[12] This method requires careful selection of the scavenger and reaction conditions.
Q4: How can I confirm that all the unreacted hydrazine has been removed from my final product?

Answer: Verifying the absence of residual hydrazine is a critical step for quality control and safety. Several analytical methods can be used, ranging from quick qualitative tests to highly sensitive quantitative analyses.

  • Qualitative Colorimetric Test: A simple and rapid method involves using p-dimethylaminobenzaldehyde (Ehrlich's reagent) . This reagent reacts with hydrazine to form a distinct yellow-colored azine complex, which can be detected visually or with a UV-Vis spectrophotometer (maximum absorption around 455 nm).[13] This is an excellent, low-cost test for on-the-spot checks.

  • Quantitative Chromatographic Methods: For rigorous quantification, chromatographic techniques are the standard.

    • Gas Chromatography (GC): Hydrazine can be derivatized to make it more volatile and then analyzed by GC, often with a nitrogen-specific detector for enhanced accuracy.[14]

    • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for detecting and measuring hydrazine, sometimes requiring derivatization to improve detection by UV or fluorescence detectors.[15]

Workflow for Selecting a Purification Method

The choice of purification strategy depends critically on the physical and chemical properties of your hydrazide product. The following decision tree can guide your selection process.

G start Reaction Mixture (Hydrazide + Excess Hydrazine) is_solid Is the hydrazide product a solid? start->is_solid is_soluble Is the product soluble in a water-immiscible organic solvent? is_solid->is_soluble  No precipitate Purify by Precipitation & Recrystallization is_solid->precipitate  Yes extract Purify by Aqueous Liquid-Liquid Extraction is_soluble->extract  Yes chromatography Consider Column Chromatography is_soluble->chromatography  No other_methods Consider Alternative Methods (Azeotropic Distillation, Scavenging) - Use with Caution - chromatography->other_methods If ineffective

Caption: Decision tree for selecting a purification method.

References

  • Lee, J. H., et al. (2019). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. MDPI. Available at: [Link]

  • Vatsala, S., et al. Gas chromatographic determination of residual hydrazine and morpholine in boiler feed water and steam condensates. IAEA International Nuclear Information System. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods for Hydrazines. Available at: [Link]

  • NANOLAB. (2025). Determination of Hydrazine in Wastewater: Measurement. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. BenchChem.
  • Reddit user discussion. (2022). How to quench excess hydrazine monohydrate. r/Chempros. Available at: [Link]

  • Krylov, V. A., et al. (2015). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Available at: [Link]

  • RX MARINE INTERNATIONAL. Oxygen Scavenger Carbohydrazide. Available at: [Link]

  • S̆tota, Z., et al. (2014). Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate user discussion. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. ResearchGate. Available at: [Link]

  • ResearchGate user discussion. (2021). Remove excess hydrazine hydrate?. ResearchGate. Available at: [Link]

  • ResearchGate user discussion. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?. ResearchGate. Available at: [Link]

  • Britton, J., et al. (2020). A safe and efficient continuous-flow procedure for the synthesis of peptides via acyl azide intermediates. Reaction Chemistry & Engineering. Available at: [Link]

  • de F. S. Alves, C., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC. Available at: [Link]

  • Accepta. CB29 / AT-2565 – Boiler Water Oxygen Scavenger (Hydrazine Replacement). Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • Uniservice Unisafe. HYDRAZINE - Volatile Oxygen Scavenger in Liquid Form. Available at: [Link]

  • ChemWorld. Hydrazine Oxygen Scavenger. Available at: [Link]

  • University of Rochester. Workup. chem.rochester.edu. Available at: [Link]

  • Organic Syntheses. (2016). Procedure for Pd-Catalyzed Coupling of 2-Chloropyridines with Aldehyde N-Arylhydrazones. Available at: [Link]

  • Reddit user discussion. (2023). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry. Available at: [Link]

  • Organic Syntheses. (1998). Procedure for 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-Bromophenylacetohydrazide

Executive Summary This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of 2-(2-Bromophenyl)acetohydrazide . Designed for drug development professionals and analytical ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of 2-(2-Bromophenyl)acetohydrazide . Designed for drug development professionals and analytical chemists, this document moves beyond basic spectral listing to explore the mechanistic causality of fragmentation. It specifically compares this ortho-substituted compound against its para-isomer (4-bromo) and non-halogenated analogs, offering a robust strategy for structural differentiation using Electron Ionization (EI) MS.[1][2]

Compound Profile & Structural Significance[1][2][3][4][5][6][7]

2-(2-Bromophenyl)acetohydrazide is a critical intermediate in the synthesis of nitrogen-containing heterocycles (e.g., indoles, triazoles) used in medicinal chemistry.[1][2] Its structural uniqueness lies in the ortho-positioning of the bromine atom relative to the acetohydrazide side chain, which introduces specific steric and electronic effects (the "Ortho Effect") absent in its isomers.[1]

FeatureSpecification
IUPAC Name 2-(2-Bromophenyl)acetohydrazide
Molecular Formula C₈H₉BrN₂O
Monoisotopic Mass 227.99 (⁷⁹Br) / 229.99 (⁸¹Br)
Key Structural Motif Ortho-bromo substituted phenyl ring linked to a hydrazide tail.[1][2]
Analytical Challenge Distinguishing from the para-isomer (4-bromophenylacetohydrazide) due to identical molecular weight.

Mass Spectrometry Fragmentation Analysis

Ionization & Molecular Ion Cluster

Under standard Electron Ionization (EI, 70 eV), the molecule exhibits a distinct molecular ion cluster due to the natural isotopic abundance of Bromine (⁷⁹Br : ⁸¹Br ≈ 1:1).

  • Diagnostic Signal: A doublet molecular ion peak [M]⁺ at m/z 228 and 230 with near-equal intensity (1:1 ratio).[2]

  • Significance: This "twin peak" signature is the primary confirmation of a mono-brominated species.[1][2] Absence of this pattern immediately rules out the target compound.

Mechanistic Fragmentation Pathways

The fragmentation is driven by three competing mechanisms: α-Cleavage , Benzylic Cleavage , and Ortho-Proximity Effects .[1][2]

Pathway A: N-N Bond Cleavage (Hydrazide Loss)

The weakest bond in the hydrazide moiety is often the N-N bond, or the C-N bond adjacent to the carbonyl.

  • Mechanism: Homolytic cleavage or rearrangement leading to the loss of the hydrazinyl radical (•NHNH₂) or hydrazine (N₂H₄).[1]

  • Resulting Ion: The 2-Bromophenylacetyl cation (Acylium ion).[2]

  • m/z: 197 / 199.

Pathway B: Benzylic Cleavage (Carbonyl Loss)

Following the formation of the acylium ion, decarbonylation (loss of CO, 28 Da) occurs rapidly.

  • Mechanism: Expulsion of CO from the acylium ion to form the stable 2-Bromobenzyl cation .[2]

  • Resulting Ion: [C₇H₆Br]⁺.

  • m/z: 169 / 171.

  • Stability: This is often the Base Peak (100% intensity) in the spectrum due to the resonance stability of the benzyl/tropylium cation system.

Pathway C: The Ortho-Effect (Differentiation Pathway)

Unlike the meta or para isomers, the ortho-bromo substituent is spatially close to the nucleophilic hydrazide tail.[2]

  • Mechanism: Interaction between the carbonyl oxygen or hydrazide nitrogen with the ortho-bromine can facilitate the loss of a bromine radical ([2]•Br) or Hydrogen Bromide (HBr) more readily than in isomers where these groups are distant.[1]

  • Resulting Ion: A cyclized cation (e.g., isoindolium-like species) at m/z 149 (Loss of Br) or m/z 148 (Loss of HBr).[2]

  • Diagnostic Value: Enhanced intensity of the [M-Br]⁺ or [M-HBr]⁺ peaks compared to the 4-bromo isomer.[1][2]

Visualization of Fragmentation Logic

The following diagram illustrates the hierarchical fragmentation tree, highlighting the isotopic splitting and the divergence of the ortho-specific pathway.

FragmentationPathway M Molecular Ion [M]+ m/z 228 / 230 (1:1 Ratio) Acylium Acylium Ion [Ar-CH2-CO]+ m/z 197 / 199 M->Acylium - N2H3 (31 Da) Cyclized Cyclized Cation (Ortho) [C8H8N2O]+ m/z 149 M->Cyclized - Br• (79/81 Da) (Ortho Effect) Benzyl 2-Bromobenzyl Cation [Ar-CH2]+ m/z 169 / 171 (Base Peak) Acylium->Benzyl - CO (28 Da) Tropylium Tropylium Cation [C7H7]+ m/z 91 Benzyl->Tropylium - Br• (79/81 Da)

Figure 1: Mechanistic fragmentation tree for 2-(2-Bromophenyl)acetohydrazide showing primary cleavage events and the ortho-specific bromine loss.[1][2]

Comparative Guide: 2-Bromo vs. Alternatives

This section objectively compares the target compound with its structural isomers and analogs to aid in definitive identification.

Table 1: Diagnostic Ion Comparison
Ion Fragment2-Bromo (Ortho) 4-Bromo (Para) Phenylacetohydrazide (No Br) Mechanistic Origin
Molecular Ion [M]⁺ 228 / 230 (1:[1][2]1)228 / 230 (1:1)150 Parent molecule mass.
Acylium Ion 197 / 199 197 / 199 119 Loss of hydrazide moiety (-N₂H₃).[2]
Benzyl Cation 169 / 171 169 / 171 91 Loss of CO from acylium.
[M - Br]⁺ m/z 149 (High)m/z 149 (Low)N/ALoss of Br.[2] Enhanced in ortho due to steric relief/proximity.
Tropylium (C₇H₇⁺) m/z 90/91m/z 90/91m/z 91 (Base Peak)Final aromatic degradation.
Differentiation Strategy
  • Check the M+ Cluster: If peaks are at 228/230, it is a brominated isomer. If at 150, it is the non-halogenated analog.

  • Analyze [M-Br] Intensity:

    • 2-Bromo (Ortho): Expect a higher relative abundance of the de-brominated fragment (m/z 149) due to the "Ortho Effect" facilitating leaving group departure.[2]

    • 4-Bromo (Para): The C-Br bond is stronger and lacks proximal assistance; the m/z 149 peak will be significantly weaker.[1][2]

  • Fingerprint Region: The 2-bromo isomer often shows complex rearrangement peaks in the m/z 100-140 region due to interaction between the side chain and the halogen, which are absent in the linear fragmentation of the para-isomer.[1]

Experimental Protocols

To ensure reproducibility and valid comparison, the following protocols are recommended.

Sample Preparation
  • Solvent: Methanol (HPLC Grade).

  • Concentration: 10 µg/mL (10 ppm). Avoid high concentrations to prevent dimerization in the source.[1]

  • Filtration: 0.22 µm PTFE filter to remove particulate precursors.

GC-MS Method (Electron Ionization)
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.[1][2]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Injector: Splitless mode, 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Source Temp: 230°C (Standard EI).

  • Scan Range: m/z 40 – 300.

Self-Validation Step
  • Blank Run: Inject pure methanol before the sample to ensure no carryover of previous hydrazides (which are "sticky" on polar active sites).

  • System Suitability: Verify the 1:1 ratio of the m/z 228/230 peaks. A deviation >10% suggests interference or detector saturation.[1]

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Bromoacetamide and Related Halo-organics. National Institute of Standards and Technology.[1] Available at: [Link][2]

  • Ahmad, S. et al. (2013). Crystal structure of 2-(4-bromophenyl)acetohydrazide.[1][2] Acta Crystallographica Section E. Available at: [Link][2]

  • PubChem. 2-Bromophenylacetic acid (Precursor Data). National Library of Medicine.[1] Available at: [Link][2]

Sources

Validation

A Researcher's Guide to Elemental Analysis: Theoretical Calculation and Experimental Verification for C8H9BrN2O

For Immediate Publication In the landscape of drug discovery and development, the precise determination of a compound's elemental composition is a foundational pillar of its characterization. This guide, tailored for res...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

In the landscape of drug discovery and development, the precise determination of a compound's elemental composition is a foundational pillar of its characterization. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth comparison of the theoretical and experimental elemental analysis of the organic compound C8H9BrN2O. By bridging theoretical calculations with practical experimental insights, we aim to equip you with the knowledge to critically evaluate and interpret elemental analysis data.

The Critical Role of Elemental Analysis in Pharmaceutical R&D

Elemental analysis serves as a gatekeeper in the progression of a new chemical entity (NCE) from discovery to a viable drug candidate. It provides the empirical formula of a compound, which is a crucial piece of evidence for confirming its molecular formula and assessing its purity.[1] In a regulated environment, accurate elemental analysis is a non-negotiable component of the data package submitted to regulatory authorities. Deviations from the theoretical composition can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, all of which have significant implications for a drug's safety and efficacy.

Theoretical Elemental Composition: The Gold Standard

The first step in any elemental analysis is the calculation of the theoretical percentage of each element in the molecule. This is based on the compound's molecular formula and the standard atomic weights of its constituent elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).[2]

For our target compound, C8H9BrN2O, the calculation is as follows:

Molecular Formula: C8H9BrN2O

Step 1: Determine the Atomic Weights of Each Element

  • Carbon (C): 12.011 u[3]

  • Hydrogen (H): 1.008 u[4]

  • Bromine (Br): 79.904 u[5]

  • Nitrogen (N): 14.007 u[6]

  • Oxygen (O): 15.999 u[7]

Step 2: Calculate the Molecular Weight (MW)

MW = (8 * 12.011) + (9 * 1.008) + (1 * 79.904) + (2 * 14.007) + (1 * 15.999) MW = 96.088 + 9.072 + 79.904 + 28.014 + 15.999 MW = 229.077 g/mol

Step 3: Calculate the Percentage Composition of Each Element

The percentage of each element is calculated by dividing the total mass of that element in the molecule by the molecular weight and multiplying by 100.[8]

  • %C = (96.088 / 229.077) * 100 = 41.94%

  • %H = (9.072 / 229.077) * 100 = 3.96%

  • %Br = (79.904 / 229.077) * 100 = 34.88%

  • %N = (28.014 / 229.077) * 100 = 12.23%

  • %O = (15.999 / 229.077) * 100 = 6.98%

Table 1: Theoretical Elemental Composition of C8H9BrN2O

ElementAtomic Weight (u)Atoms in MoleculeTotal Mass (u)Percentage (%)
Carbon (C)12.011896.08841.94
Hydrogen (H)1.00899.0723.96
Bromine (Br)79.904179.90434.88
Nitrogen (N)14.007228.01412.23
Oxygen (O)15.999115.9996.98
Total 229.077 100.00

Experimental Verification: A Comparative Analysis

The theoretical values serve as the benchmark against which experimental results are compared. Modern elemental analyzers provide a rapid and accurate means of determining the C, H, N, and S content of organic compounds.[9] Oxygen is typically determined by pyrolysis, and halogens like bromine can be quantified using various methods, including combustion followed by ion chromatography.

Experimental Protocol: CHN/O and Bromine Analysis

Instrumentation: A modern CHNS/O elemental analyzer is employed for the determination of carbon, hydrogen, and nitrogen. Oxygen is determined using a pyrolysis module, and bromine is quantified via combustion and subsequent titration or ion chromatography.

Sample Preparation:

  • Ensure the sample is homogenous and dry.[10]

  • Accurately weigh 1-2 mg of the C8H9BrN2O standard into a tin capsule for CHN analysis and a silver capsule for O analysis.

  • For bromine analysis, a slightly larger sample size may be required depending on the method's sensitivity.

CHN Analysis (Combustion Method):

  • The sample is combusted in a high-temperature furnace (around 1000°C) in an oxygen-rich environment.[11][12]

  • This process converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) and its oxides (NOx).[9]

  • The combustion products are passed over heated copper to reduce NOx to N2 and remove excess oxygen.[9]

  • The gases (CO2, H2O, and N2) are then separated by gas chromatography and quantified using a thermal conductivity detector (TCD).[13]

Oxygen Analysis (Pyrolysis Method):

  • The sample is pyrolyzed in a furnace in the absence of oxygen.

  • The oxygen in the compound forms carbon monoxide (CO).

  • The CO is then quantified to determine the oxygen content.

Bromine Analysis (Combustion and Ion Chromatography):

  • The sample is combusted in an oxygen stream.

  • The resulting hydrogen bromide (HBr) is trapped in an aqueous solution.

  • The concentration of bromide ions in the solution is then determined by ion chromatography.[14]

Workflow for Elemental Analysis

ElementalAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenous C8H9BrN2O Sample Weighing Accurate Weighing (1-2 mg) Sample->Weighing Encapsulation Tin/Silver Capsules Weighing->Encapsulation Combustion Combustion/Pyrolysis Encapsulation->Combustion GasSeparation Gas Separation (GC) Combustion->GasSeparation Detection Detection (TCD/IC) GasSeparation->Detection Signal Detector Signal Detection->Signal Calculation Elemental % Calculation Signal->Calculation Report Final Report Calculation->Report

Caption: Workflow of Elemental Analysis from Sample Preparation to Data Reporting.

Comparing Theoretical and Experimental Data

In an ideal scenario, the experimental results would perfectly match the theoretical values. However, in practice, small deviations are expected. Regulatory bodies and pharmacopeias generally accept a deviation of ±0.4% from the theoretical value for each element.

Table 2: Comparison of Theoretical and Simulated Experimental Results for C8H9BrN2O

ElementTheoretical %Experimental % (Simulated)Deviation (%)Pass/Fail (±0.4% tolerance)
Carbon (C)41.9441.85-0.09Pass
Hydrogen (H)3.963.99+0.03Pass
Bromine (Br)34.8834.75-0.13Pass
Nitrogen (N)12.2312.18-0.05Pass
Oxygen (O)6.987.23+0.25Pass

The simulated experimental data in Table 2 falls within the acceptable tolerance, indicating a high degree of purity and confirming the elemental composition of the compound.

Troubleshooting and Expert Insights

As a Senior Application Scientist, it is crucial to understand potential sources of error and how to troubleshoot them.

  • Incomplete Combustion: If the combustion temperature is too low or the oxygen supply is insufficient, the sample may not fully combust, leading to lower than expected percentages for carbon and hydrogen.

  • Sample Homogeneity: For heterogeneous samples, the small amount of material used for analysis may not be representative of the bulk sample.[10] Proper sample preparation, including grinding and mixing, is essential.

  • Hygroscopic or Volatile Samples: Samples that readily absorb water from the atmosphere will show a higher than expected hydrogen percentage. Volatile samples may be lost during handling and weighing, leading to inaccurate results.

  • Instrument Calibration: Accurate and frequent calibration of the elemental analyzer with certified reference materials is paramount for obtaining reliable data.

Conclusion: The Synergy of Theory and Experiment

The elemental analysis of a pharmaceutical compound like C8H9BrN2O is a meticulous process that relies on the synergy between theoretical calculations and precise experimental measurements. For researchers and drug development professionals, a thorough understanding of this process is not just a matter of analytical chemistry; it is a fundamental aspect of ensuring the quality, safety, and efficacy of new medicines. By adhering to rigorous experimental protocols and critically evaluating the data against theoretical benchmarks, the scientific community can maintain the high standards required in pharmaceutical development.

References

  • Vertex AI Search. (2024). Introduction to Combustion Analysis, Empirical Formula & Molecular Formula Problems.
  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2023). Atomic Weights of the Elements 2023. [Link]

  • Wikipedia. (2024). Bromine. [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

  • Wikipedia. (2024). Carbon. [Link]

  • AZoM. (2023). How Does a CHNSO Analyzer Work?. [Link]

  • Wikipedia. (2024). Hydrogen. [Link]

  • Analytik Jena. (2021). Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233. [Link]

  • Wikipedia. (2024). Nitrogen. [Link]

  • Wikipedia. (2024). Oxygen. [Link]

  • ResearchGate. (2016). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • Mettler Toledo. (2024). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • IUPAC. (2011). Atomic Weight of Bromine. [Link]

  • IUPAC. (2018). Atomic Weight of Nitrogen. [Link]

  • Agilent. (2017). ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. [Link]

  • PubChem. (2024). Oxygen. [Link]

  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]

  • University of Calgary. (n.d.). Combustion and Elemental Analysis. [Link]

  • Quora. (2017). What is the atomic mass of carbon?. [Link]

  • Chemistry LibreTexts. (2022). Determining Empirical and Molecular Formulas. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2013). Hydrogen. [Link]

  • Britannica. (2026). Oxygen. [Link]

  • PubChem. (2024). Nitrogen. [Link]

  • Britannica. (2026). Nitrogen. [Link]

  • Wikipedia. (2024). Carbon-12. [Link]

  • ScienceDirect. (2017). Halogen-specific total organic halogen analysis: Assessment by recovery of total bromine. [Link]

  • StudySmarter. (2022). Elemental Analysis: Methods & Examples. [Link]

  • SciSpace. (2020). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. [Link]

  • YouTube. (2025). Why No Carbon Atom Weighs 12.011 amu (But the Periodic Table Says It Does). [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2013). Oxygen. [Link]

  • Quora. (2017). What is the molar mass of O2? Is it 15.9994 or double that?. [Link]

  • Reagecon. (2020). Standards for Elemental Impurities in Pharmaceuticals. [Link]

  • Contract Laboratory. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. [Link]

  • Quora. (2018). What is the mass of 1 atom of hydrogen in kg?. [Link]

  • BYJU'S. (2024). 35 : Br-Bromine. [Link]

  • ALS Global. (2024). Halogen analysis. [Link]

  • Pace Analytical. (2024). Total Organic Halogens (TOX). [Link]

  • Chemistry Stack Exchange. (2019). How did the early chemists determine the atomic weight of hydrogen?. [Link]

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Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of 2-Bromophenylacetohydrazide

For researchers and professionals in drug development and materials science, understanding the spectroscopic properties of novel compounds is paramount. This guide provides an in-depth analysis of the Ultraviolet-Visible...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the spectroscopic properties of novel compounds is paramount. This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of 2-Bromophenylacetohydrazide, a compound of interest in synthetic chemistry. In the absence of extensive published data for this specific molecule, we present a comparative analysis with structurally related compounds, alongside a robust experimental protocol for determining its absorption maxima. This guide is designed to equip researchers with the foundational knowledge and practical methodology to characterize 2-Bromophenylacetohydrazide and similar substituted aromatic hydrazides.

Theoretical Framework: Understanding the UV-Vis Absorption of Substituted Phenylacetohydrazides

The UV-Vis spectrum of an organic molecule is dictated by its electronic transitions, primarily the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). In aromatic compounds like phenylacetohydrazide derivatives, these transitions are typically of two main types:

  • π → π* Transitions: These are high-energy transitions occurring in conjugated systems, such as the benzene ring. They usually result in strong absorption bands in the UV region. The extent of conjugation significantly influences the wavelength of maximum absorption (λmax).[1][2]

  • n → π* Transitions: These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms of the hydrazide moiety, to an antibonding π* orbital. These transitions typically result in weaker absorption bands at longer wavelengths compared to π → π* transitions.

The introduction of substituents onto the phenyl ring can cause shifts in the absorption maxima:

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength, often caused by substituents that extend the conjugation or by electron-donating groups.

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, often caused by substituents that disrupt conjugation or by electron-withdrawing groups in certain contexts.

The solvent in which the compound is dissolved also plays a critical role, with solvent polarity potentially altering the energy levels of the ground and excited states, leading to shifts in the λmax.

Comparative Analysis: 2-Bromophenylacetohydrazide and Its Analogs

To infer the expected UV-Vis absorption characteristics of 2-Bromophenylacetohydrazide, it is instructive to compare it with its parent compound, phenylacetohydrazide, and other halogenated isomers.

CompoundStructureExpected Influence on UV-Vis Spectrum
Phenylacetohydrazide Phenylacetohydrazide structureThe baseline for comparison. Exhibits characteristic absorptions for the phenyl ring and the acetohydrazide group.
2-Bromophenylacetohydrazide 2-Bromophenylacetohydrazide structureThe ortho-bromo substituent is expected to cause a slight bathochromic shift compared to phenylacetohydrazide due to its electron-withdrawing inductive effect and electron-donating resonance effect, as well as potential steric effects influencing the conformation of the acetohydrazide side chain relative to the phenyl ring.
4-Bromophenylacetohydrazide 4-Bromophenylacetohydrazide structureThe para-bromo substituent is also expected to induce a bathochromic shift. The positional difference from the 2-bromo isomer will likely result in a different λmax due to the altered electronic distribution and steric environment.
2-Chlorophenylacetohydrazide 2-Chlorophenylacetohydrazide structureComparing the 2-bromo with the 2-chloro derivative allows for an assessment of the halogen's effect. Chlorine is more electronegative but a weaker resonance donor than bromine. This may lead to a slightly different λmax, though likely in a similar region.

Experimental Protocol for Determining UV-Vis Absorption Maxima

This section provides a detailed, step-by-step methodology for accurately determining the UV-Vis absorption maxima of 2-Bromophenylacetohydrazide.

Materials and Instrumentation
  • Compound: 2-Bromophenylacetohydrazide (ensure high purity)

  • Solvents: Spectroscopic grade ethanol, methanol, acetonitrile, and cyclohexane

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis stock_solution Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) working_solutions Prepare Serial Dilutions (e.g., 10, 5, 2.5, 1.25 µg/mL) in various solvents stock_solution->working_solutions blanking Blank Spectrophotometer with the respective solvent working_solutions->blanking measurement Measure Absorbance Spectra of working solutions (200-400 nm) blanking->measurement find_lambda_max Identify Wavelength of Maximum Absorbance (λmax) measurement->find_lambda_max beer_lambert Verify Beer-Lambert Law (Plot Absorbance vs. Concentration) find_lambda_max->beer_lambert caption Experimental workflow for determining UV-Vis absorption maxima.

Caption: Experimental workflow for determining UV-Vis absorption maxima.

Step-by-Step Procedure
  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of 2-Bromophenylacetohydrazide and dissolve it in 10 mL of spectroscopic grade ethanol to prepare a stock solution of 1 mg/mL.

  • Preparation of Working Solutions: From the stock solution, prepare a series of dilutions in the desired solvents (e.g., ethanol, methanol, acetonitrile, cyclohexane) to obtain concentrations in the range of 1-10 µg/mL. The optimal concentration range should yield absorbance values between 0.1 and 1.0.

  • Instrument Setup and Blanking: Turn on the UV-Vis spectrophotometer and allow it to stabilize. Set the wavelength range to scan from 400 nm down to 200 nm. Fill a quartz cuvette with the solvent to be used for the working solutions and use it as a blank to zero the instrument.

  • Spectral Measurement: Rinse the sample cuvette with the working solution to be measured. Fill the cuvette with the working solution and place it in the sample holder of the spectrophotometer. Record the absorbance spectrum. Repeat this for all working solutions in each solvent.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax) from the obtained spectra.

    • To confirm that the measurement is within the linear range of the instrument and follows the Beer-Lambert law, plot a calibration curve of absorbance at λmax versus concentration for the serial dilutions in each solvent. The plot should be linear with a high correlation coefficient (R² > 0.99).

Expected Results and Interpretation

Based on the structure of 2-Bromophenylacetohydrazide, it is anticipated that the UV-Vis spectrum will exhibit strong absorption bands in the 200-300 nm region, corresponding to π → π* transitions of the substituted benzene ring. A weaker n → π* transition from the carbonyl group of the hydrazide moiety may be observed at a longer wavelength, potentially above 300 nm.

The position of the λmax is expected to vary with the solvent used. For instance, in a more polar solvent, a shift in the absorption bands is likely. By systematically recording the spectra in a range of solvents with varying polarities, the nature of the electronic transitions can be further elucidated.

Conclusion

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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